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Compound of Interest

Compound Name: Dimethyl 5-aminoisophthalate

Cat. No.: B182512 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental setups and protocols for various

chemical transformations involving Dimethyl 5-aminoisophthalate. This versatile building

block, also known as 3,5-dicarbomethoxyaniline, is a valuable intermediate in the synthesis of

pharmaceuticals, functional polymers, and dyes.

I. Synthesis of Dimethyl 5-aminoisophthalate
The primary route for the synthesis of Dimethyl 5-aminoisophthalate is the reduction of its

nitro precursor, Dimethyl 5-nitroisophthalate. Several effective methods are available, with

catalytic hydrogenation being the most common.

Protocol 1: Catalytic Hydrogenation using Palladium on
Carbon (Pd/C)
This protocol outlines a standard procedure for the reduction of Dimethyl 5-nitroisophthalate

using a palladium on carbon catalyst.
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Caption: Workflow for the synthesis of Dimethyl 5-aminoisophthalate via catalytic

hydrogenation.

Materials:

Reagent/Solvent
Molar Mass ( g/mol
)

Amount Moles

Dimethyl 5-nitro-1,4-

benzenedicarboxylate
239.18 95.7 g 0.4

5% Palladium on

Carbon (Pd/C)
- 8 g -

Methanol 32.04 0.8 L -

2M Hydrochloric Acid

(HCl)
36.46 0.3 L 0.6

2M Sodium Hydroxide

(NaOH)
40.00 As needed -

Deionized Water 18.02 As needed -

Procedure:

Charge a 2L hydrogenation vessel equipped with a mechanical stirrer and a thermometer

with Dimethyl 5-nitro-1,4-benzenedicarboxylate, 5% Pd/C, methanol, and 2M HCl.[1]

Purge the vessel with nitrogen gas.

Maintain the suspension under mechanical stirring at a temperature of 45 to 55°C.

After the reaction is complete (monitored by TLC or LC-MS), filter the suspension to remove

the insoluble residue (Pd/C).

Adjust the pH of the filtrate to 10 by adding 2M NaOH.

The product will crystallize out of the solution.
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Recover the crystallized solid product by filtration.

Wash the solid with deionized water.

Dry the product under vacuum in the presence of P₂O₅ to obtain Dimethyl 5-
aminoisophthalate.

Expected Yield: 77.0 g (92%)[1]

II. Reactions of the Amino Group
The primary amino group of Dimethyl 5-aminoisophthalate is a key functional handle for a

variety of chemical transformations, including acylation, alkylation, and diazotization.

Protocol 2: N-Acetylation
This protocol describes the acylation of the amino group with acetic anhydride.
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Caption: Workflow for the N-acetylation of Dimethyl 5-aminoisophthalate.

Materials:
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Reagent/Solvent
Molar Mass ( g/mol
)

Amount Moles

Dimethyl 5-

aminoisophthalate
209.20 194 mg 1.07

Anhydrous Acetic

Anhydride
102.09 5 mL -

Ethyl Acetate 88.11 As needed -

Sodium Sulfate

(Na₂SO₄)
142.04 As needed -

Procedure:

Dissolve Dimethyl 5-aminoisophthalate in anhydrous acetic anhydride with continuous

stirring.

Heat the reaction solution to 100°C for one hour.

Cool the reaction mixture to 0°C.

Extract the product oil phase with ethyl acetate.

Dry the organic phase over anhydrous Na₂SO₄.

Evaporate the solvent in vacuo to obtain the pure N-acetylated product.

Expected Yield: 217 mg (90.8%)

III. Polymer Synthesis
Dimethyl 5-aminoisophthalate can serve as a monomer in the synthesis of polyamides by

reacting with diacyl chlorides.

Protocol 3: Synthesis of Aromatic Polyamides
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This protocol provides a general procedure for the low-temperature solution polycondensation

of Dimethyl 5-aminoisophthalate with a diacyl chloride to form a polyamide.

Reaction Scheme:

Dimethyl 5-aminoisophthalate

Polyamide

+

Diacyl Chloride
(e.g., Isophthaloyl chloride)

Click to download full resolution via product page

Caption: General scheme for polyamide synthesis.

Materials:

Reagent/Solvent Rationale

Dimethyl 5-aminoisophthalate Diamine monomer

Aromatic Diacyl Chloride (e.g., Isophthaloyl

chloride)
Diacid monomer

Anhydrous N-Methyl-2-pyrrolidone (NMP) Aprotic polar solvent

Anhydrous Lithium Chloride (LiCl) Solubility promoter

Methanol/Water Non-solvent for precipitation

Procedure:

In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer and a

nitrogen inlet, dissolve Dimethyl 5-aminoisophthalate and anhydrous lithium chloride (5-10

wt% of the solvent) in anhydrous NMP under a nitrogen atmosphere.

Cool the solution to 0°C using an ice bath.
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In a separate flask, dissolve the aromatic diacyl chloride (1 equivalent) in a minimal amount

of anhydrous NMP.

Add the diacyl chloride solution dropwise to the stirred diamine solution over 30-60 minutes,

maintaining the temperature at 0°C.

After the addition is complete, allow the reaction mixture to warm to room temperature and

continue stirring for 4-24 hours. The viscosity of the solution will increase as the

polymerization proceeds.

Precipitate the polyamide by pouring the viscous polymer solution into a large excess of

methanol or water with vigorous stirring.

Collect the fibrous polymer precipitate by filtration.

Wash the polymer thoroughly with methanol and then with hot water to remove unreacted

monomers, LiCl, and residual solvent.

Dry the polyamide in a vacuum oven.

Note: The molecular weight and properties of the resulting polyamide will depend on the

specific diacyl chloride used, the purity of the monomers and solvent, and the strict exclusion of

water from the reaction.

IV. Data Summary
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Reaction
Reactant
s

Key
Reagents
/Catalysts

Solvent
Temperat
ure (°C)

Time Yield (%)

Synthesis

Dimethyl 5-

nitroisopht

halate

5% Pd/C,

HCl
Methanol 45-55 - 92[1]

N-

Acetylation

Dimethyl 5-

aminoisoph

thalate

Acetic

Anhydride

Acetic

Anhydride
100 1 h 90.8

Polyamide

Synthesis

Dimethyl 5-

aminoisoph

thalate,

Diacyl

Chloride

LiCl NMP 0 to RT 4-24 h Varies

Disclaimer: These protocols are intended for use by trained chemistry professionals in a well-

equipped laboratory. Appropriate safety precautions should be taken at all times. Reaction

conditions may need to be optimized for specific substrates and scales.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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